3-Methyl-4,5-dihydro-1H-pyrazole

概述

描述

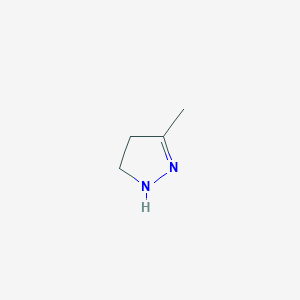

3-Methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of methylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize catalysts such as transition metals or enzymes to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products .

化学反应分析

Types of Reactions

3-Methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

科学研究应用

Chemical Synthesis

3-Methyl-4,5-dihydro-1H-pyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.

Key Applications:

- Synthesis of Pyrazole Derivatives: It is used to create a variety of pyrazole derivatives that exhibit diverse biological activities, including anticancer and antimicrobial properties.

- Formation of Heterocyclic Compounds: The compound can participate in reactions that yield other heterocycles, which are essential in pharmaceuticals and agrochemicals.

The compound has been studied extensively for its biological activities, particularly as an enzyme inhibitor and receptor ligand.

Biochemical Properties:

- Enzyme Inhibition: this compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, impacting cognitive functions and potential therapeutic applications in neurodegenerative diseases .

Cellular Effects:

- Nrf2 Activation: Research indicates that this compound activates the Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress .

Pharmacological Applications

The pharmacological potential of this compound is noteworthy, particularly in the development of new therapeutic agents.

Case Studies:

- Anticancer Activity: A study demonstrated that derivatives of this compound exhibit promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects: Certain derivatives have shown significant anti-inflammatory activity comparable to standard drugs like dexamethasone .

Antimicrobial Properties

The compound and its derivatives have been evaluated for antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 62.5 µg/mL |

| Pyrazole Derivative B | Escherichia coli | 125 µg/mL |

| Pyrazole Derivative C | Candida albicans | 7.8 µg/mL |

These results indicate the potential for developing new antimicrobial agents based on the pyrazole structure .

Industrial Applications

Beyond laboratory research, this compound finds utility in industrial applications.

Agrochemicals:

- The compound is utilized in the formulation of agrochemicals due to its ability to modify biological activity in plants and pests.

Material Science:

- It can be incorporated into materials to enhance specific properties such as durability and resistance to environmental stressors.

作用机制

The mechanism of action of 3-Methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

相似化合物的比较

Similar Compounds

Pyrazole: The parent compound with a similar five-membered ring structure.

1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A derivative with a phenyl group at position 1.

3,5-Dimethyl-4,5-dihydro-1H-pyrazole: A derivative with additional methyl groups at positions 3 and 5.

Uniqueness

3-Methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 3 influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

生物活性

3-Methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has gained significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. Its unique structural features make it a valuable building block in the synthesis of various biologically active compounds. The compound has been studied for its potential applications in medicinal chemistry, agriculture, and materials science.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the nervous system.

- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways and gene expression.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

- Nrf2 Signaling Pathway : Activation of this pathway enhances cellular defense against oxidative stress.

- Metabolic Pathways : The compound undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may exhibit distinct biological activities.

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial and Antifungal Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For example:

- Antibacterial : Certain derivatives have shown effectiveness against various bacterial strains.

- Antifungal : The compound also exhibits antifungal activity, making it a candidate for agricultural applications .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound can modulate inflammatory responses:

- Anti-inflammatory : The compound reduces inflammation in animal models.

- Analgesic : It has been reported to alleviate pain through central nervous system mechanisms .

Anticancer Potential

Recent studies highlight the anticancer properties of pyrazole derivatives:

- Cell Proliferation Inhibition : Some derivatives inhibit cancer cell proliferation by inducing apoptosis.

- Mechanistic Insights : Molecular docking studies suggest potential interactions with cancer-related targets such as epidermal growth factor receptor (EGFR) .

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

- Synthesis and Anticancer Activity : A study synthesized novel pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. Results indicated that certain compounds significantly inhibited cell growth and induced apoptosis .

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyrazole | Basic five-membered ring with two nitrogens | General antimicrobial and anti-inflammatory |

| 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole | Phenyl substitution at position 1 | Enhanced anticancer activity |

| 3,5-Dimethyl-4,5-dihydro-1H-pyrazole | Additional methyl groups at positions 3 & 5 | Increased potency against certain pathogens |

属性

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-30-4 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives and how are they characterized?

A: this compound serves as a central scaffold, often modified with various substituents. For instance, the compound 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde features a 2-hydroxyphenyl group at the 5-position and a carbaldehyde group at the 1-position of the pyrazole ring []. Characterization typically involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis to confirm the molecular formula and structure [, , ].

Q2: Have any computational studies been conducted on these compounds?

A: Yes, molecular docking simulations have been employed to investigate the binding interactions of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids with the epidermal growth factor receptor (EGFR) []. This suggests an interest in understanding their potential as EGFR inhibitors.

Q3: Are there studies investigating the biological activity of this compound derivatives?

A: While specific details about the biological activity of this compound are limited in the provided research, studies highlight the antimicrobial potential of a related bis-pyrazoline ligand and its transition metal complexes []. This ligand, 5,5'-(5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(this compound-1-carbothioamide), exhibited activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus nidulece and Candida albicans []. This suggests that incorporating this compound into larger structures could lead to promising antimicrobial agents.

Q4: What is the significance of the crystal structure in understanding these compounds?

A: Analyzing the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the dihedral angle between the dihydropyrazole and benzene rings, as well as the planar conformation of the dihydropyrazole ring []. This information contributes to understanding the compound's shape, potential interactions, and stability.

Q5: Are there any known structure-activity relationships for this class of compounds?

A: Although specific structure-activity relationship (SAR) studies are not extensively detailed within the provided research, it's evident that modifications to the this compound core can influence its properties and potential applications [, ]. For example, incorporating a chlorine atom and indole group at specific positions led to compounds predicted to interact with EGFR []. Similarly, integrating the this compound moiety into a bis-pyrazoline ligand framework, particularly with transition metal complexation, resulted in promising antimicrobial activity []. These examples highlight the importance of exploring SAR to optimize desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。